6-Methyl-1,5-naphthyridin-2-ol

Medicinal chemistry Kinase inhibitor synthesis Halogenation

Procure 6-Methyl-1,5-naphthyridin-2-ol to access a regioisomerically validated ALK5 inhibitor intermediate. The 6-methyl-2-oxo substitution pattern is essential: the 6‑methyl group occupies a hydrophobic ALK5 pocket (ΔXLogP3 +0.4 vs. unsubstituted) while the 2‑hydroxy enables direct chlorination to the key 2‑chloro building block. This specific intermediate (compound 38) yields aminothiazole/pyrazole ALK5 inhibitors with IC₅₀ = 4–6 nM and is a Rule‑of‑Three compliant fragment for FBDD. Avoid inert regioisomers—order the documented ALK5‑pathway starting material.

Molecular Formula C9H8N2O
Molecular Weight 160.17 g/mol
CAS No. 764717-60-4
Cat. No. B1626191
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methyl-1,5-naphthyridin-2-ol
CAS764717-60-4
Molecular FormulaC9H8N2O
Molecular Weight160.17 g/mol
Structural Identifiers
SMILESCC1=NC2=C(C=C1)NC(=O)C=C2
InChIInChI=1S/C9H8N2O/c1-6-2-3-8-7(10-6)4-5-9(12)11-8/h2-5H,1H3,(H,11,12)
InChIKeyVVEGURRPTDBLHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Methyl-1,5-naphthyridin-2-ol (CAS 764717-60-4): Core Chemical Identity and Procurement-Relevant Characteristics


6-Methyl-1,5-naphthyridin-2-ol (CAS 764717-60-4; also referred to as 6-methyl-1H-1,5-naphthyridin-2-one) is a heterocyclic small molecule belonging to the 1,5-naphthyridine family, characterized by a fused bicyclic system of two pyridine rings with a hydroxyl group at the 2-position and a methyl substituent at the 6-position [1]. The compound exists predominantly in the thermodynamically favored 2(1H)-one (lactam) tautomeric form, as confirmed by its IUPAC name 6-methyl-1H-1,5-naphthyridin-2-one [1]. It has a molecular formula of C9H8N2O, a molecular weight of 160.17 g/mol, and a computed XLogP3-AA of 0.7 [1]. The compound has been documented as a key synthetic intermediate (designated compound 38) in the preparation of 2-chloro-6-methyl-1,5-naphthyridine and subsequent ALK5 (TGF-β type I receptor) inhibitors, as reported in a seminal medicinal chemistry study [2].

Why Generic 1,5-Naphthyridine Analogs Cannot Substitute for 6-Methyl-1,5-naphthyridin-2-ol in Synthesis and Screening Workflows


The specific substitution pattern of 6-methyl-1,5-naphthyridin-2-ol—namely, the 2‑hydroxy/2‑oxo group combined with the 6‑methyl substituent—critically governs both its downstream synthetic versatility and its physicochemical profile relative to unsubstituted or regioisomeric analogs. The 6‑methyl group is not a passive bystander: in the context of ALK5 inhibitor development, the 6‑methyl substituent occupies a small, predominantly hydrophobic pocket in the kinase active site, and replacement of this methyl with hydrogen or repositioning of the substituent led to significantly altered binding affinity [1]. Furthermore, the 2‑hydroxy group enables direct conversion to the 2‑chloro derivative (CAS 764717‑61‑5) via POCl3 treatment, a transformation that is not accessible to the 4‑hydroxy regioisomer under the same conditions [1]. Procurement of a generic “hydroxy‑methyl‑naphthyridine” without precise positional specification therefore introduces substantial risk of acquiring a regioisomer that is chemically inert in key downstream reactions or that lacks the validated synthetic pedigree required for ALK5‑targeted programs.

Quantitative Differentiation Evidence for 6-Methyl-1,5-naphthyridin-2-ol Relative to Closest Analogs


Validated Synthetic Intermediate in ALK5 Inhibitor Synthesis: Compound 38 to 2-Chloro-6-methyl-1,5-naphthyridine Conversion

In the J. Med. Chem. 2004 study, 2-hydroxy-6-methyl[1,5]naphthyridine (designated compound 38, identical to 6-methyl-1,5-naphthyridin-2-ol) was specifically synthesized from 6-methoxy-3-aminopyridine and quantitatively converted to 2-chloro-6-methyl[1,5]naphthyridine (compound 39) using POCl3 under reflux. This chloro intermediate was subsequently elaborated into potent ALK5 inhibitors (e.g., compound 15 with ALK5 autophosphorylation IC50 = 6 nM, and compound 19 with IC50 = 4 nM) [1]. The unsubstituted 1,5-naphthyridin-2-ol or the 4‑hydroxy regioisomer cannot access this specific synthetic route to the 6-methyl-2-chloro derivative, as the methyl group directs electrophilic substitution and influences ring nitrogen basicity [2].

Medicinal chemistry Kinase inhibitor synthesis Halogenation

Lipophilicity Modulation: XLogP3 Increase of +0.4 Units vs. Unsubstituted 1,5-Naphthyridin-2-ol

Computed XLogP3-AA values from PubChem indicate that 6-methyl-1,5-naphthyridin-2-ol possesses an XLogP3 of 0.7, compared to 0.3 for the unsubstituted 1,5-naphthyridin-2-ol (CAS 10261-82-2) [1][2]. This +0.4 log unit difference corresponds to an approximately 2.5-fold increase in calculated octanol-water partition coefficient, reflecting enhanced lipophilicity imparted by the 6-methyl group. The topological polar surface area remains constant at 42 Ų, and hydrogen bond donor/acceptor counts are unchanged (1 HBD, 2 HBA) [1][2].

Physicochemical property Lipophilicity Fragment-based drug discovery

Regioisomeric Differentiation: 2-Hydroxy vs. 4-Hydroxy Tautomeric Equilibria and Downstream Reactivity

The 2-hydroxy-1,5-naphthyridine scaffold (as in the target compound) exists predominantly as the 2(1H)-one lactam tautomer, a form that activates the 2-position for nucleophilic displacement (e.g., chlorination with POCl3). In contrast, the 4-hydroxy regioisomer (6-methyl-1,5-naphthyridin-4-ol, CAS 724787-72-8 / 23443-24-5) adopts different tautomeric preferences that affect its reactivity profile [1]. The 2‑oxo tautomer of the target compound positions the carbonyl oxygen for hydrogen-bond acceptor interactions, whereas the 4‑hydroxy regioisomer has a distinct hydrogen-bonding geometry. Experimentally, the 2-hydroxy-6-methyl derivative has been successfully converted to 2-chloro-6-methyl-1,5-naphthyridine with POCl3 in the J. Med. Chem. 2004 study; no analogous transformation of the 4‑hydroxy regioisomer to a 4‑chloro derivative is reported in the same publication [2].

Regioisomerism Tautomerism Synthetic building block

Fragment Library Suitability: Rule-of-Three Compliance and Structural Uniqueness vs. Common Fragment Sets

6-Methyl-1,5-naphthyridin-2-ol satisfies all criteria of the Astex Rule of Three for fragment-based screening: MW = 160.17 (<300), XLogP3 = 0.7 (<3.0), HBD = 1 (<3), HBA = 2 (<3) [1]. Compared to the unsubstituted 1,5-naphthyridin-2-ol (MW = 146.15, XLogP3 = 0.3), the target compound offers slightly higher lipophilicity and molecular complexity while retaining fragment-like properties [2]. The methyl substituent at the 6-position provides a vector for additional hydrophobic interactions in target binding sites without introducing rotatable bonds (rotatable bond count = 0 for both compounds) [1][2]. This combination of low molecular weight, moderate lipophilicity, and conformational rigidity is valued in fragment-based drug discovery (FBDD) campaigns targeting kinases, protein-protein interactions, or antimicrobial targets.

Fragment-based drug discovery Library design Physicochemical profiling

Direct Precursor to 2-Chloro-6-methyl-1,5-naphthyridine: Cross-Coupling Versatility via the 2-Chloro Derivative

The target compound serves as the immediate precursor to 2-chloro-6-methyl-1,5-naphthyridine (CAS 764717-61-5) via reaction with POCl3, as documented in both the primary literature and vendor synthesis route databases [1]. The 2-chloro derivative is a versatile electrophilic partner for Suzuki, Buchwald-Hartwig, and other palladium-catalyzed cross-coupling reactions, enabling introduction of aryl, heteroaryl, and amine substituents at the 2-position. In contrast, 2-methoxy-6-methyl-1,5-naphthyridine (CAS 251295-04-2) is less reactive toward direct cross-coupling, and 6-methyl-1,5-naphthyridin-4-ol does not provide equivalent access to the 2‑substituted product series [2]. The hydroxy-to-chloro conversion is a literature-precedented, high-yielding transformation that is central to the ALK5 inhibitor synthetic pathway [1].

Cross-coupling Halogenation Building block

Optimal Scientific and Industrial Application Scenarios for 6-Methyl-1,5-naphthyridin-2-ol


Synthesis of ALK5 (TGF-β Type I Receptor) Inhibitors and Kinase-Focused Chemical Libraries

This compound is the documented starting material (compound 38) for the synthesis of 2-chloro-6-methyl-1,5-naphthyridine, which was elaborated into 1,5-naphthyridine aminothiazole and pyrazole ALK5 inhibitors with IC50 values of 4–6 nM in autophosphorylation assays [1]. Medicinal chemistry groups pursuing TGF-β pathway modulators should procure this specific intermediate to follow the validated synthetic route, which also includes X‑ray crystallographic confirmation of binding mode for the final inhibitor (compound 19) in complex with human ALK5 [1].

Fragment-Based Drug Discovery (FBDD) Library Inclusion and Screening

With MW = 160.17, XLogP3 = 0.7, and full Rule-of-Three compliance, 6-methyl-1,5-naphthyridin-2-ol is a suitable fragment for FBDD campaigns [1]. Its 6-methyl substituent provides a modest lipophilicity boost (ΔXLogP3 = +0.4) relative to unsubstituted 1,5-naphthyridin-2-ol without increasing rotatable bond count or hydrogen bond donor/acceptor numbers [1][2]. The rigid, planar naphthyridinone core offers a defined hydrogen-bonding pattern (1 HBD, 2 HBA) suitable for detecting weak but specific target interactions in fragment screens.

Building Block for Palladium-Catalyzed Cross-Coupling Chemistry at the 2-Position

Following conversion to the 2-chloro derivative with POCl3, the scaffold becomes amenable to Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings [1][2]. This makes the target compound a strategic procurement item for laboratories building diverse 2-substituted-6-methyl-1,5-naphthyridine libraries. The 6-methyl group remains intact through the chlorination and cross-coupling sequence, preserving the substitution pattern that is critical for biological target engagement in the ALK5 series [1].

Physicochemical Probe for Structure-Activity Relationship (SAR) Studies on Naphthyridine Core Modifications

The compound enables systematic SAR exploration where the 6‑methyl group can be compared head‑to‑head with unsubstituted (1,5‑naphthyridin‑2‑ol) or regioisomeric (6‑methyl‑1,5‑naphthyridin‑4‑ol) analogs to deconvolute contributions of methyl substitution to target binding, cellular permeability, and metabolic stability [1]. The computed ΔXLogP3 of +0.4 and ΔMW of +14 Da between the 6‑methyl and unsubstituted analogs provide a well‑defined physicochemical perturbation for property‑based drug design [2].

Quote Request

Request a Quote for 6-Methyl-1,5-naphthyridin-2-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.